molecular formula C17H14BrFN2S B2563543 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide CAS No. 1039432-91-1

7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide

Cat. No.: B2563543
CAS No.: 1039432-91-1
M. Wt: 377.28
InChI Key: MPTCZCSIDBFGLG-UHFFFAOYSA-M
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Description

7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused imidazo-thiazole ring system, which is often associated with significant biological activity. The presence of fluorine and phenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide typically involves multi-step organic reactions. One common method includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of a thioamide with an α-halo ketone under basic conditions to form the imidazo-thiazole ring.

    Introduction of the 4-Fluorophenyl and Phenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazo-thiazole ring with a suitable alkylating agent, such as methyl bromide, to form the bromide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially reducing double bonds or other reducible functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazo-thiazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s fluorine and phenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
  • 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide
  • 7-(4-methylphenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide

Uniqueness

Compared to its analogs, 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for unique interactions with biological targets, often enhancing the compound’s potency and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide (CAS Number: 1039432-91-1) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₇H₁₄BrFN₂S
  • Molecular Weight : 377.3 g/mol
  • Structure : The compound features an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl and a phenyl group, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA-A Receptor Modulation :
    • Similar compounds have been shown to act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation enhances inhibitory neurotransmission, which is beneficial in treating anxiety and seizure disorders .
  • Inhibition of Carbonic Anhydrase :
    • Research indicates that imidazo[2,1-b]thiazole derivatives exhibit inhibition of carbonic anhydrase (CA) isoforms. This inhibition is significant in cancer therapy, as certain isoforms are associated with tumor progression .
  • Antiproliferative Activity :
    • Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. The presence of fluorinated aryl groups has been linked to enhanced activity due to increased lipophilicity and binding affinity to target proteins .

Biological Evaluation

A series of studies have evaluated the biological activity of this compound and related derivatives:

In Vitro Studies

  • GABA-A Receptor Activity :
    • A study identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as PAMs with improved metabolic stability compared to other compounds. This suggests that modifications on the imidazo[2,1-b]thiazole scaffold could yield similar or enhanced receptor interactions .
  • Carbonic Anhydrase Inhibition :
    • The compound was screened against human carbonic anhydrase isoforms (hCA I, hCA II). While some derivatives showed significant inhibition (Ki values ranging from 57.7 to 79.9 µM), the original compound's specific activity needs further exploration .
  • Antiproliferative Effects :
    • Compounds structurally related to the imidazo[2,1-b]thiazole framework were tested against breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study 1: GABA-A Receptor Modulation

In a study involving a series of benzimidazole derivatives, modifications led to enhanced interaction with the GABA-A receptor. The introduction of fluorine atoms was noted to improve metabolic stability and receptor affinity, suggesting a similar potential for this compound.

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameMechanism of ActionKi Value (µM)Reference
9aeCA Inhibition57.7
9bbCA Inhibition76.4
9caCA Inhibition79.9
2-(4-FP)-1H-Benzo[d]imidazoleGABA-A PAMN/A

Properties

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN2S.BrH/c18-14-6-8-15(9-7-14)20-12-16(13-4-2-1-3-5-13)19-10-11-21-17(19)20;/h1-9,12H,10-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTCZCSIDBFGLG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=[N+]1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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